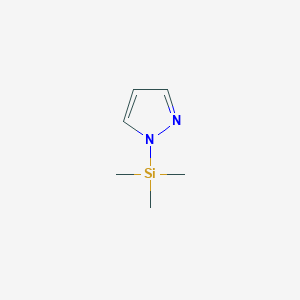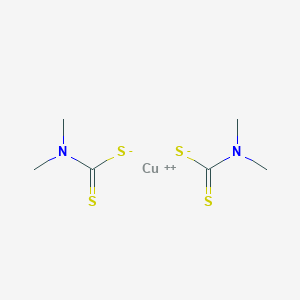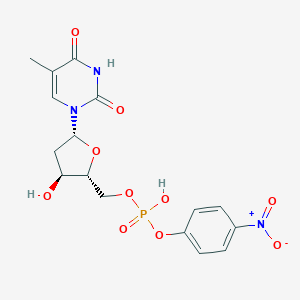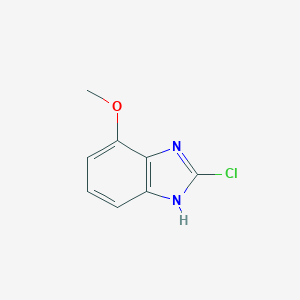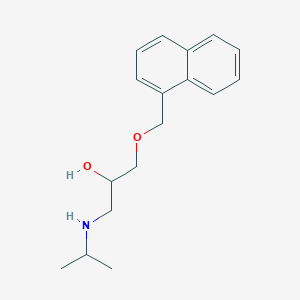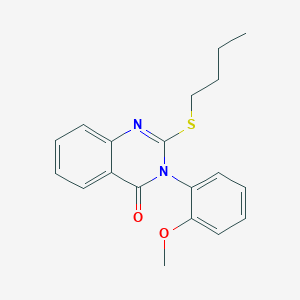
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, also known as BMQ, is a synthetic compound that belongs to the quinazoline family. It has been widely studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is not fully understood. However, it has been proposed that 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one may act through multiple pathways to exert its therapeutic effects. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to inhibit the activity of several enzymes, including tyrosine kinase, topoisomerase, and cyclooxygenase-2. It has also been shown to induce apoptosis in cancer cells and inhibit the expression of various oncogenes.
生化和生理效应
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
One of the advantages of using 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in lab experiments is its high potency. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to have potent anticancer, anti-inflammatory, and antiviral properties at low concentrations. Another advantage of using 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is its relatively low toxicity. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to have low toxicity in animal models. However, one of the limitations of using 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in lab experiments is its poor solubility in water. This can make it difficult to administer 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in certain experiments.
未来方向
There are several future directions for research on 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one. One direction is to investigate the potential therapeutic applications of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in more detail to identify new targets for drug development. Additionally, future research could focus on developing new formulations of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one to improve its solubility and bioavailability. Finally, more studies are needed to evaluate the safety and efficacy of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in human clinical trials.
Conclusion:
In conclusion, 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antiviral properties. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of several viruses. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
The synthesis of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one involves the reaction of 2-methoxybenzaldehyde with butylthiol in the presence of a base to form 2-(butylthio)benzaldehyde. This intermediate is then reacted with anthranilic acid in the presence of a catalyst to form 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one. The overall synthesis of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is shown in Figure 1.
科学研究应用
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to inhibit the replication of several viruses, including HIV-1, hepatitis B virus, and herpes simplex virus.
属性
CAS 编号 |
1045-79-0 |
|---|---|
产品名称 |
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one |
分子式 |
C19H20N2O2S |
分子量 |
340.4 g/mol |
IUPAC 名称 |
2-butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O2S/c1-3-4-13-24-19-20-15-10-6-5-9-14(15)18(22)21(19)16-11-7-8-12-17(16)23-2/h5-12H,3-4,13H2,1-2H3 |
InChI 键 |
COZBRSIOMRIGKS-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
规范 SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



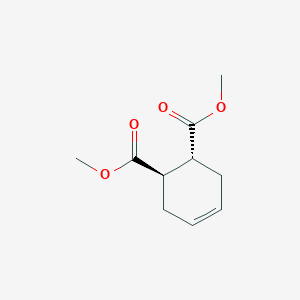
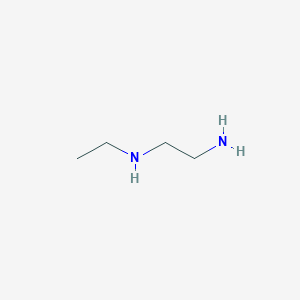
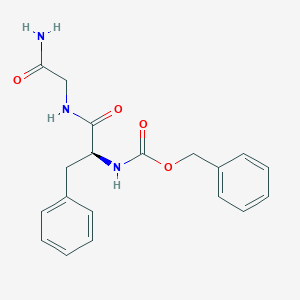
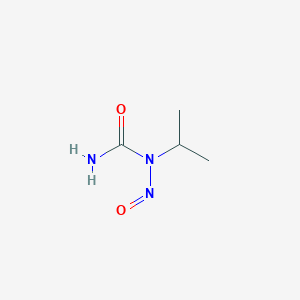
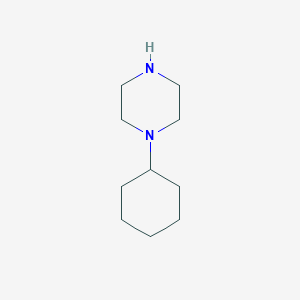
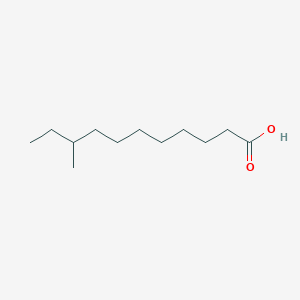
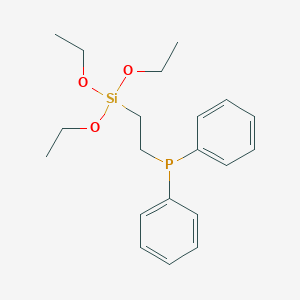
![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)
